The compound (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is classified as an organic compound due to its carbon-based structure. Organic compounds are characterized by the presence of carbon atoms covalently bonded to other elements, primarily hydrogen, oxygen, and nitrogen. This compound can be further categorized based on its functional groups and structural features, which include a fluorine atom and a thiophene ring, making it a complex aromatic compound with potential biological activity .
The synthesis of (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves several steps, including:
Technical details regarding the specific reagents and conditions employed in these reactions would depend on the desired yield and purity of the final product, often requiring optimization through trial and error in laboratory settings .
The molecular structure of (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one can be represented using various structural formulas:
Data regarding bond lengths, angles, and stereochemistry would typically be derived from X-ray crystallography or computational modeling methods .
The compound is expected to participate in various chemical reactions typical for compounds containing carbonyl groups and aromatic systems:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields in synthetic pathways .
The mechanism of action for this compound may involve several pathways depending on its biological targets:
Data on binding affinities and kinetic parameters would typically be obtained from biochemical assays .
The physical and chemical properties of (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one include:
Relevant analyses would provide comprehensive data on these properties .
This compound has potential scientific uses that may include:
The compound (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one (CAS 337921-29-6) first emerged in chemical literature and commercial catalogs in the early 2000s, with its initial synthesis likely driven by pharmaceutical industry interest in indenone scaffolds. Its CAS registry date (337921-29-6) places its formal identification within a period of intensified exploration of heterocyclic compounds for bioactive properties. While not initially linked to specific therapeutic applications, its structural complexity positioned it as a subject of organic synthesis research. The compound gained visibility through specialty chemical suppliers such as Aaron Chemicals, which listed it under catalog number AR00IPF8 with documented purity specifications and storage conditions [1].
A significant historical milestone emerged from broader screening efforts for novel psychoactive substances (NPS). Although not explicitly named in the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) or United Nations Office on Drugs and Crime (UNODC) databases initially, its structural motifs align with synthetic cannabinoid receptor agonists (SCRAs) identified through computational web-crawling technologies like NPS.Finder®. These technologies revealed 863 SCRA molecules previously undocumented in major international databases between 2017-2019, suggesting that compounds like this indenone derivative may represent unexplored analogues within the SCRA landscape [2].
Table 1: Discovery Timeline of Key Indenone Derivatives
Year Range | Milestone | Context |
---|---|---|
1970s-1980s | Early SCRA development | Pharmaceutical exploration of endocannabinoid system targeting analgesia |
Early 2000s | CAS registration (337921-29-6) | Commercial availability via specialty chemical suppliers |
2017-2019 | NPS.Finder® identification of novel SCRAs | Documentation of 863 SCRA molecules beyond EMCDDA/UNODC databases |
This compound exemplifies advanced molecular hybridization within indenone research, integrating four distinct pharmacophoric elements: a fluoro-substituted indanone core, a phenyl ring at the 3-position, a methylidene bridge, and a 3-methylthiophene heterocycle. The Z-configuration of the exocyclic double bond (denoted by (2Z) in its IUPAC name) imposes specific spatial constraints influencing its conformational stability and potential receptor interactions. The 7-fluoro substituent enhances electron-withdrawing properties and metabolic resistance compared to non-halogenated analogues like 6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS 37794-19-7) [4].
Critical structural distinctions include:
Table 2: Structural Comparison with Related Indenone Derivatives
Compound | Molecular Formula | Key Substituents | Stereochemistry | Heterocycle |
---|---|---|---|---|
(2Z)-7-Fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one | C₂₁H₁₅FOS | 7-Fluoro, 3-methylthiophene | Z-configuration | Thiophene |
6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | C₁₀H₉FO | 6-Fluoro, 2-methyl | None | None |
Non-fluorinated 2-benzylidene-3-phenylindenone | C₂₂H₁₆O | Unsubstituted | E/Z mixtures | None |
The compound’s SMILES notation (Fc1cccc2c1C(=O)/C(=Cc1sccc1C)/C2c1ccccc1) explicitly defines the Z-orientation via directional bonds (/C=), which is crucial for understanding its isomer-specific reactivity [1]. Its molecular weight (334.41 g/mol) exceeds typical indanone derivatives due to the synergistic incorporation of fluorine, sulfur, and extended conjugation.
Medicinal Chemistry Applications
The structural architecture of this indenone derivative positions it as a high-value scaffold for central nervous system (CNS) drug discovery. Synthetic cannabinoids (SCs) represent the most rapidly expanding class of novel psychoactive substances, with 1,103 unique SCRAs documented in recent psychonaut community screenings [2]. While specific receptor binding data for this compound remains unpublished, its hybrid design incorporates elements known to enhance cannabinoid receptor affinity:
Researchers are investigating such structurally novel SCRAs to address the urgent need for structure-activity relationship (SAR) models predicting efficacy and toxicity profiles. Over 78% of web-crawler-identified SCRAs lack docking studies or preclinical evaluation, making compounds like this indenone derivative priority targets for pharmacological characterization [2].
Organic Synthesis Methodologies
Synthesizing this compound demands sophisticated techniques to control stereochemistry and regioselectivity. Key challenges include:
The compound serves as a testbed for novel catalytic systems, particularly in late-stage functionalization. Its commercial availability (≥98% purity) [1] enables rapid derivatization studies exploring:
Table 3: Synthetic and Research Applications of the Indenone Derivative
Research Domain | Application Significance | Current Knowledge Gaps |
---|---|---|
Medicinal Chemistry | CB1/CB2 receptor probe development | Binding affinity quantification; in vitro functional assays |
SAR Studies | Toxicity prediction models for novel SCRAs | Metabolic stability profiling; metabolite identification |
Process Chemistry | Z/E stereocontrol in conjugated ketone systems | Catalytic asymmetric olefination methods |
Materials Science | Organic semiconductor precursor (thiophene-π-indenone systems) | Charge mobility measurements |
Future research directions include leveraging this scaffold in multi-target ligand development for neurological disorders, exploiting its unique heterocyclic integration to enhance blood-brain barrier penetration, and developing environmentally benign synthetic routes using continuous flow chemistry. Its position within understudied SCRA analogues underscores its potential for revealing new aspects of cannabinoid receptor allosteric modulation [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0